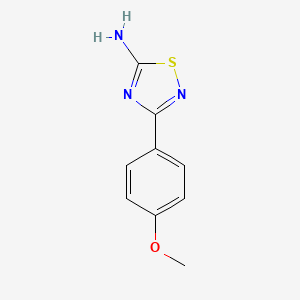

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFHXRBEIXJLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586070 | |

| Record name | 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138588-25-7 | |

| Record name | 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138588-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Substituted thiadiazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives, including 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, have been extensively studied. Research indicates that compounds with a thiadiazole moiety exhibit significant antibacterial and antifungal activities against various pathogens.

- Mechanism of Action : The presence of the methoxy group enhances the binding affinity of these compounds to bacterial targets. For example, derivatives with halogen or oxygenated substituents on the phenyl ring have shown increased antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .

- Case Studies : In one study, derivatives of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Antagonists for Adenosine Receptors

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine has been synthesized and evaluated for its activity as a selective antagonist for human adenosine A3 receptors.

- Binding Affinity : The compound displayed a Ki value of 0.79 nM at human adenosine A3 receptors, which signifies a strong binding affinity. This suggests its potential use in therapeutic applications targeting conditions modulated by adenosine signaling pathways .

- Functional Assays : In functional assays measuring cAMP biosynthesis—a key pathway influenced by adenosine receptors—this compound demonstrated significant antagonistic properties. This could have implications for treating various diseases where adenosine signaling plays a role .

Neuropharmacological Applications

Research has also explored the anticonvulsant properties of thiadiazole derivatives like 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine.

- Anticonvulsant Activity : In vivo studies using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have shown that these compounds can provide substantial protection against seizures without significant toxicity. For instance, one study reported that certain derivatives exhibited up to 80% protection at specific dosages .

- Mechanisms : The anticonvulsant effects are believed to be mediated through modulation of GABAergic activity and voltage-gated ion channels. This dual mechanism enhances the therapeutic potential of these compounds in treating epilepsy and other neurological disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in neurotransmitter regulation . Additionally, the compound may interact with serotonergic and nitric oxide pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the thiadiazole ring, influencing physicochemical properties and bioactivity:

Key Observations :

- Electron-withdrawing vs. Methoxy (OCH₃) and sulfanyl (S-) groups increase solubility and may improve bioavailability .

- Synthetic accessibility : Yields vary significantly (e.g., 79% for chlorophenyl derivatives vs. 13–71% for pyridinyl analogs in ), influenced by substituent complexity and reaction conditions .

Antiparasitic and Antimicrobial Activity

- Macrofilaricidal activity : Pyridinyl-substituted analogs (e.g., compounds 23, 25, and 28 in ) exhibit macrofilaricidal effects against Brugia malayi, with IC₅₀ values as low as 0.5 µM. The isopropoxy and cyclopropoxy groups on pyridine enhance target binding .

- Antibacterial activity: Schiff base derivatives (e.g., (E)-3-((2,4-dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine) show broad-spectrum activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 µg/mL) due to imine-linked hydrophobic interactions .

Kinase Modulation

- c-Abl kinase activation: 2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide () activates c-Abl kinase by stabilizing the active conformation, highlighting the role of chloro substituents in hydrophobic binding .

Biological Activity

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the methoxy group at the para position of the phenyl ring enhances its lipophilicity and bioavailability, making it suitable for various pharmacological applications. The unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism, which may have implications for treating neurological disorders.

- Receptor Binding : The compound exhibits high binding affinity for human adenosine A3 receptors, with a Ki value of 0.79 nM, indicating its potential as an antagonist in signaling pathways related to adenosine .

Antimicrobial Properties

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine demonstrates significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt cellular functions and inhibit bacterial growth.

Anticancer Potential

Research indicates that derivatives of thiadiazole compounds can exhibit anticancer properties. For instance, 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine has been evaluated in vitro against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 1.0 | Significant cytotoxicity |

| A549 (Lung) | 1.16 | Antiproliferative activity |

| Jurkat E6.1 (T-cell) | Not specified | Cytotoxic effects observed |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Other Biological Activities

The compound also exhibits other biological activities including:

- Anti-inflammatory : Thiadiazole derivatives are known for their anti-inflammatory properties .

- Anticonvulsant : Some studies have suggested potential anticonvulsant effects associated with thiadiazole derivatives .

- Antioxidant : The presence of electron-donating groups enhances antioxidant potential .

Case Studies and Research Findings

Several studies have highlighted the efficacy of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine in various applications:

- Study on Anticancer Activity : A study demonstrated that modifications in the thiadiazole structure led to enhanced anticancer activity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like Doxorubicin .

- Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited Staphylococcus epidermidis and other Gram-positive bacteria, supporting its use as a potential antimicrobial agent .

- Receptor Interaction Studies : Molecular docking studies indicated strong interactions between the compound and adenosine receptors, suggesting mechanisms that could be exploited for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, and what are their key reaction conditions?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a thiadiazole core is formed by reacting thiourea derivatives with nitriles or via iodine-mediated cyclization in basic conditions (e.g., NaOH or KOH). Aromatic substitution at the 3-position with 4-methoxyphenyl groups is achieved using halogenated precursors under microwave-assisted conditions to enhance yield and reduce reaction time .

- Key Data :

- Typical solvents: ethanol, DMF, or THF.

- Catalysts: KOH, NaHCO₃, or triethylamine.

- Yields: 60–85% depending on substituents and reaction time .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) confirm substitution patterns. For example, the methoxy group appears as a singlet at δ ~3.85 ppm, while aromatic protons resonate between δ 7.05–8.16 ppm .

- X-ray Crystallography : Used to resolve crystal packing and confirm regiochemistry. Software like SHELX is employed for refinement .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this thiadiazole derivative?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Enzyme Inhibition : Testing against carbonic anhydrase or kinase enzymes via spectrophotometric methods .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for structurally similar thiadiazoles?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to isolate contributing factors. For example, replacing the methoxy group with halogen atoms (F, Cl) may enhance lipophilicity and membrane permeability .

- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

- Meta-Analysis : Compare results across studies while controlling for variables like assay conditions or cell line specificity .

Q. What strategies optimize the regioselectivity of 1,2,4-thiadiazole synthesis to minimize byproducts?

- Methodology :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving regioselectivity by minimizing thermal decomposition .

- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to direct cyclization pathways.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor thiadiazole formation over oxadiazole byproducts .

Q. How does the methoxyphenyl group influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity. The methoxy group increases LogP by ~0.5 compared to unsubstituted phenyl, enhancing blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes to identify oxidation hotspots (e.g., demethylation of the methoxy group) .

- Pharmacophore Modeling : Map electronic and steric contributions of the methoxyphenyl moiety to receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.